N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound can be characterized using various techniques such as 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The molecular formula is C 15 H 19 N 7 O 2 with an average mass of 329.357 Da and a monoisotopic mass of 329.160034 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 191.9–197.3 °C . The 1 H-NMR (CDCl 3, 400 MHz) δ: 2.41 (d, 3H, J = 10.8 Hz), 4.08 (t, 2H, J = 7.6 Hz), 4.29 (t, 2H, J = 6.8 Hz), 5.04 (s, 2H), 7.05–8.10 (m, 5H) .
Scientific Research Applications
Synthetic Routes and Biological Activities : Research on related chemical frameworks such as pyrazoles, triazoles, and their fused derivatives has highlighted their significance in synthesizing compounds with potent biological activities. For instance, studies have shown that enaminones, which can be intermediates in synthesizing related structures, exhibit antimicrobial and antitumor activities (S. Riyadh, 2011) Molecules. Similarly, pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives have been synthesized, showing promising antibacterial activities (A. El-Agrody et al., 2000) Acta Pharmaceutica.
Antiviral and Antimicrobial Applications : Compounds within the same chemical family have been evaluated for their antiviral and antimicrobial efficacy. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable antiavian influenza virus activity (A. Hebishy et al., 2020) ACS Omega. This highlights the potential for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide and similar compounds to be explored for antiviral purposes.
Herbicidal Activity : The herbicidal activity of compounds with related structural motifs indicates a potential application in agriculture. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates (M. Moran, 2003) Consensus.
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the phosphorylation and activation of these kinases, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting c-Met and VEGFR-2, it disrupts pathways involved in cell growth, survival, and angiogenesis . This leads to a decrease in tumor growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c1-2-25-16-14-22-20-12(23(14)8-7-17-16)9-18-15(24)13-10-5-3-4-6-11(10)19-21-13/h3-8H,2,9H2,1H3,(H,18,24)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCRDVKLZGDJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.